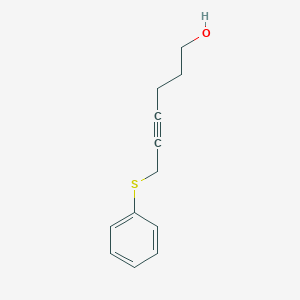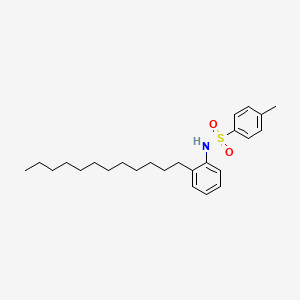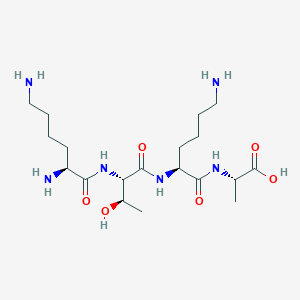
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- is a chemical compound with a unique structure that includes an azepine ring, a carboxamide group, and an octyl chain
准备方法
The synthesis of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through reactions with amines and carboxylic acids or their derivatives.
Attachment of the Octyl Chain: The octyl chain is attached via alkylation reactions, often using octyl halides under basic conditions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.
化学反应分析
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the specific reagents used.
科学研究应用
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- can be compared with similar compounds such as:
1H-Azepine-1-carboxamide, hexahydro-2-oxo-: This compound lacks the octyl chain, which may affect its solubility and biological activity.
N,N’-Hexane-1,6-diylbis(hexahydro-2-oxo-1H-azepine-1-carboxamide): This compound has a different structure with two azepine rings connected by a hexane chain, leading to different chemical and biological properties.
The uniqueness of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
143028-73-3 |
|---|---|
分子式 |
C15H28N2O2 |
分子量 |
268.39 g/mol |
IUPAC 名称 |
N-octyl-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C15H28N2O2/c1-2-3-4-5-6-9-12-16-15(19)17-13-10-7-8-11-14(17)18/h2-13H2,1H3,(H,16,19) |
InChI 键 |
VGNLTWXYTHRFIA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC(=O)N1CCCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
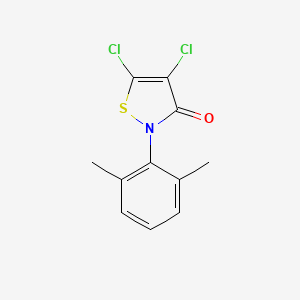
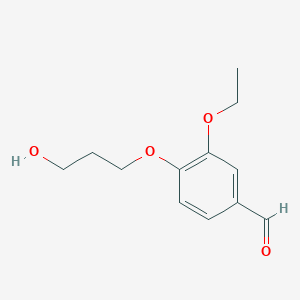

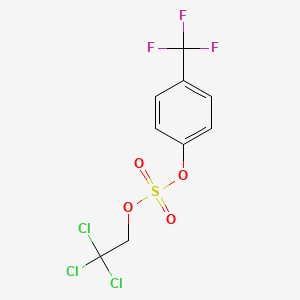

![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)

